(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
This compound is a thiazolidin-4-one derivative characterized by a Z-configuration at the 5-position, a pyrazole ring substituted with a 3-isobutoxy-2-methylphenyl group, and a 3-methyl-2-thioxo moiety on the thiazolidinone core. The structural complexity arises from the conjugation of the pyrazole and thiazolidinone systems, which are linked via a methylene bridge.
The synthesis of analogous compounds typically involves condensation reactions between pyrazole precursors and thiazolidinone intermediates under controlled conditions, as seen in related studies . The stereochemistry (Z-configuration) is critical for maintaining planar geometry, which influences molecular interactions with biological targets .
Properties
CAS No. |
623936-42-5 |
|---|---|
Molecular Formula |
C25H25N3O2S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-16(2)15-30-21-12-8-11-20(17(21)3)23-18(13-22-24(29)27(4)25(31)32-22)14-28(26-23)19-9-6-5-7-10-19/h5-14,16H,15H2,1-4H3/b22-13- |
InChI Key |
VHFFEMHUMNPALI-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Thiazolidinone Core Formation: The thiazolidinone core is synthesized by reacting a thiourea derivative with a halogenated ketone or aldehyde.
Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thiazolidinone core. This is typically done using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone core, potentially yielding dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have shown promising antimicrobial properties. A study focusing on various thiazolidinone compounds demonstrated their effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The synthesized 2-(arylimino)thiazolidin-4-one compounds exhibited inhibition percentages ranging from 53.84% to 88.46% against E. coli, with certain derivatives showing activity comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Inhibition (%) | Bacteria Targeted |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46% | E. coli |
| 2-(Arylimino)thiazolidin-4-one | 81.8% | Staphylococcus aureus |
| (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | TBD | TBD |
Anticancer Potential
The thiazolidinone scaffold has been extensively investigated for its anticancer properties. Recent studies indicate that thiazolidinones can act as multi-target enzyme inhibitors, demonstrating significant cytotoxicity against various cancer cell lines. For instance, a review highlighted that thiazolidinone derivatives have shown substantial anticancer activity through inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Case Study: Cytotoxicity Evaluation
In one study, several thiazolidinone analogues were evaluated for their cytotoxic effects on MCF-7 and HepG2 cell lines. The findings revealed IC50 values indicating potent cytotoxicity:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 0.37 |
| Compound 2 | HepG2 | 0.24 |
| (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | TBD | TBD |
Antioxidant Properties
Thiazolidinone compounds are also recognized for their antioxidant activities, which are crucial in combating oxidative stress-related diseases. Research has indicated that certain derivatives possess significant free radical scavenging abilities, thereby contributing to their therapeutic potential.
Table 2: Antioxidant Activity of Thiazolidinones
| Compound Name | Assay Type | % Inhibition |
|---|---|---|
| Thiazolidinone A | DPPH Scavenging | TBD |
| Thiazolidinone B | ABTS Assay | TBD |
| (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | TBD |
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anti-inflammatory agent, it could inhibit the production of pro-inflammatory cytokines or block specific signaling pathways. In cancer cells, the compound may induce apoptosis through the activation of caspases or the inhibition of survival pathways.
Comparison with Similar Compounds
Thiazolidinone Derivatives with Pyrazole Substitutions
- Compound A : (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Key Differences :
- Substituent Position : The isobutoxy group is at the 4-position of the phenyl ring (vs. 3-position in the target compound).
- Thiazolidinone Side Chain: A 3-methoxypropyl group replaces the 3-methyl group.
(Z)-5-(Substituted Benzylidene)-2-Thioxothiazolidin-4-one Analogues
- Compound B : (Z)-5-(4-Nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Key Differences :
- Benzylidene Substituent: A nitro group at the 4-position of the benzylidene ring (vs. a phenyl-pyrazole system in the target compound).
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~525 g/mol (estimated) | ~551 g/mol | ~280 g/mol |
| LogP (Predicted) | ~4.2 (high lipophilicity) | ~4.8 | ~2.1 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
Analysis :
- The 3-methoxypropyl chain in Compound A increases flexibility and logP, which may enhance tissue penetration .
Thioxo Group’s Role
The 2-thioxo moiety in the target compound and its analogues is critical for inhibiting enzymes like tyrosinase or carbonic anhydrase via metal coordination (e.g., Zn²⁺ or Cu²⁺) .
Pyrazole Contributions
Pyrazole rings in similar compounds exhibit anti-inflammatory activity by modulating COX-2 or IL-6 pathways. The 3-isobutoxy-2-methylphenyl group in the target compound may enhance selectivity for hydrophobic binding pockets .
Challenges in Similarity Assessment
- Methodological Variability : Similarity scores (e.g., Tanimoto coefficients) vary significantly between 2D (structural fingerprints) and 3D (conformational alignment) methods . For example, the target compound and Compound A may show low 2D similarity due to substituent positions but high 3D similarity in bioactive conformations.
- Activity Cliffs: Minor structural changes (e.g., isobutoxy position) can lead to drastic activity differences despite high similarity scores .
Biological Activity
The compound (5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Structural Overview
This compound features a complex structure that includes:
- Thiazolidinone Core : Known for its various biological activities.
- Pyrazole Moiety : Enhances chemical diversity and potential therapeutic applications.
- Isobutoxy and Methoxy Substituents : These groups may contribute significantly to the compound's biological properties.
1. Antibacterial Activity
Thiazolidinone derivatives, including this compound, have demonstrated significant antibacterial properties against various strains of bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies show that thiazolidinones can exhibit MIC values as low as 1 µg/mL against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| (5Z)-5-{...} | 1 | MRSA |
| Compound 7c | 1 | Streptococcus mutans |
| Compound 9c | 2 | Bacillus subtilis |
The presence of substituents on the phenyl group significantly influences the antibacterial efficacy, with halogenated derivatives showing enhanced activity .
2. Anticancer Activity
Research indicates that thiazolidinone derivatives can inhibit the growth of cancer cells. Notably, compounds with specific substituents have been shown to effectively target cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) .
Table summarizing anticancer activity:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 10 |
| Compound B | H460 | 15 |
| (5Z)-5-{...} | H460 | TBD |
3. Anti-inflammatory Activity
Thiazolidinones also exhibit anti-inflammatory properties, which are crucial in treating various inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Case Study 1: Antibacterial Evaluation
A series of thiazolidinone derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds with specific structural features exhibited potent activity, suggesting a structure–activity relationship.
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines demonstrated that certain thiazolidinone derivatives induced apoptosis through mitochondrial pathways. The presence of the pyrazole ring was critical in enhancing cytotoxicity against cancer cells.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions, including condensation of pyrazole precursors with thiazolidinone intermediates. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyrazole-thiazolidinone coupling .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve high conversion rates .
- Catalyst use : Acidic or basic catalysts (e.g., triethylamine, p-toluenesulfonic acid) accelerate specific steps like imine formation . Purification via column chromatography or recrystallization is critical to isolate the Z-isomer selectively .
Q. What analytical techniques are essential for structural characterization?
Q. How does the compound’s reactivity differ from other thiazolidinone derivatives?
The thioxo group undergoes selective oxidation to sulfoxides/sulfones under mild conditions (e.g., H₂O₂ in acetic acid), unlike 2,4-thiazolidinediones, which require stronger oxidants . Electrophilic substitution on the phenyl rings is hindered by the isobutoxy group, necessitating directed ortho-metalation strategies for further functionalization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:
- Structural analogs : Minor substituent changes (e.g., ethoxy vs. isobutoxy groups) alter solubility and target affinity .
- Assay conditions : Varying pH or serum protein content in cell-based assays impacts compound stability . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and structure-activity relationship (SAR) meta-analyses are recommended .
Q. How can computational methods guide SAR studies for this compound?
- Docking simulations : Identify potential binding pockets in biological targets (e.g., COX-2 for anti-inflammatory activity) .
- QSAR models : Correlate substituent electronegativity or steric bulk with activity trends (e.g., nitro groups enhance anticancer potency) .
- MD simulations : Predict metabolic stability by modeling interactions with cytochrome P450 enzymes .
Q. What experimental designs mitigate instability issues in biological assays?
- Prodrug approaches : Mask the thioxo group with acetyl or PEGylated derivatives to enhance plasma stability .
- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis in aqueous buffers .
- Cocrystal engineering : Improve thermal stability via cocrystallization with pharmaceutically acceptable coformers (e.g., succinic acid) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
